N-Acetyl-N-benzylacetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-benzylacetamides often involves the N-acetylation of arylamines or the reductive acetylation of nitroarenes, a process that has been made more efficient and environmentally friendly with the use of recyclable catalysts and water as a solvent (Zeynizadeh, Aminzadeh, & Mousavi, 2019). The conversion of the N-benzylacetamido group to the acetamido group via autoxidation represents a general route to acetylated amines, highlighting a key step in the synthesis of related compounds (Gigg & Conant, 1983).

Molecular Structure Analysis

The molecular structure of N-benzylacetamides and their derivatives can be complex, with properties such as crystal structure playing a significant role in their reactivity and applications. For example, the crystal structure analysis of certain N-arylacetamides reveals specific intermolecular hydrogen bonding patterns that can influence their chemical behavior (Marinova, Nikolova, Dołęga, & Ahmedova, 2022).

Chemical Reactions and Properties

N-Benzylacetamides undergo a variety of chemical reactions, including dibromohydration, which involves the regioselective addition of bromine and water across the double bond of alkynes to yield specific N-arylacetamide derivatives (Qiu, Li, Ma, & Zhou, 2017). These reactions are significant for the synthesis of compounds with potential pharmacological activities.

Physical Properties Analysis

The physical properties of N-benzylacetamides, such as their solubility, melting point, and stability, are crucial for their practical applications. While specific data on N-Acetyl-N-benzylacetamide might not be readily available, the study of similar compounds suggests that slight modifications in the molecular structure can significantly affect these properties, influencing their use in various fields.

Chemical Properties Analysis

The chemical properties of N-benzylacetamide derivatives, including their reactivity with different reagents, ability to undergo various chemical transformations, and the stability of the resulting products, are areas of active research. Studies on the acylation reactions and the formation of different substituted acetamides provide insights into the versatility and reactivity of these compounds (Tani, Oguni, & Araki, 1964).

Applications De Recherche Scientifique

Anticonvulsant Agents : Substituted acetamido-N-benzylacetamides show potential as anticonvulsant agents due to their effective docking with the GABAAT enzyme. This suggests a new treatment option for epilepsy (Usman Abdulfatai et al., 2019).

Synthesis of Acetylated Amines : N-benzylacetamido can be rapidly converted into the acetamido group in potassium t-butoxide-dimethyl sulphoxide, offering a general route to synthesizing acetylated amines through alkylation of N-benzylacetamides (R. Gigg & R. Conant, 1983).

Inhibitors of Amino Butyrate-Aminotransferase : N-benzylacetamide derivatives can act as inhibitors of γ-amino butyrate-aminotransferase, showing binding affinity comparable to known inhibitors like vigabatrin and phenytoin (O. Adedirin et al., 2018).

Chemical Synthesis : The dibromohydration of N-(2-alkynylaryl)acetamide with a neighboring acetamino group enables the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide under mild conditions (Guanyinsheng Qiu et al., 2017).

Mass Spectrometric Analysis : N-benzylacetamide undergoes secondary dissociation by loss of HCN, with the -N-H hydrogen transferring to the ring, which is similar to the acetanilide spectrum (J. R. Gilbert et al., 1975).

Reactions with Aziridines : Acetamide derivatives from aziridines can be obtained in good yields, though some are unstable in moisture and easily hydrolyzed to N-(2-hydroxyethyl) acetamide hydrochlorides (I. Okada et al., 1970).

Propriétés

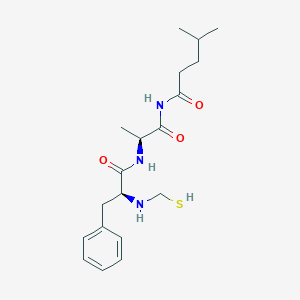

IUPAC Name |

N-acetyl-N-benzylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJVKURELUECPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-N-benzylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

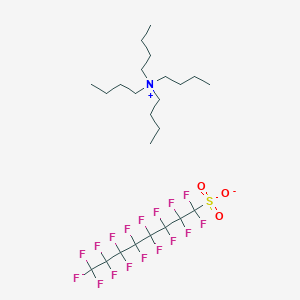

![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)